(2H2)Phosphinic (2H)acid

Catalog No.
S1909647
CAS No.
57583-56-9
M.F
H3O2P
M. Wt
69.015 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2H2)Phosphinic (2H)acid

CAS Number

57583-56-9

Product Name

(2H2)Phosphinic (2H)acid

Molecular Formula

H3O2P

Molecular Weight

69.015 g/mol

InChI

InChI=1S/H3O2P/c1-3-2/h3H2,(H,1,2)/i3D2/hD

InChI Key

ACVYVLVWPXVTIT-DZCFLQKHSA-N

SMILES

O[PH2]=O

Canonical SMILES

O[PH2]=O

Isomeric SMILES

[2H]OP(=O)([2H])[2H]

Medicinal Chemistry

(2H2)Phosphinic acid derivatives exhibit diverse biological activities, making them valuable tools in developing new medicinal agents. These derivatives possess a wide range of pharmacological properties, including:

  • Anti-inflammatory
  • Anti-Alzheimer's
  • Antiparasitic
  • Antihepatitis
  • Antiproliferative (inhibits cell growth)
  • Anti-influenza
  • Anti-HIV
  • Antimalarial
  • Antimicrobial

The structural versatility of (2H2)Phosphinic acid derivatives allows for a broad range of modifications, leading to the development of new drugs with specific properties.

Biochemical and Biological Applications

Phosphinic acid compounds, including (2H2)Phosphinic acid, find applications in biochemistry and biology. They act as modulators for various proteins, including:

  • Proteinases (enzymes that break down proteins)
  • Transferases (enzymes that transfer functional groups between molecules)
  • Synthetases (enzymes that create new molecules)
  • Ligases (enzymes that form bonds between molecules)
  • Receptors (proteins that bind to specific molecules)

(2H2)Phosphinic acid, also known as phosphinic acid or hypophosphorous acid, is a chemical compound with the formula H3PO2. It is characterized by the presence of a phosphorus atom bonded to two hydrogen atoms and one hydroxyl group, making it a monobasic acid. In aqueous solution, it exists primarily as the anion H2PO2⁻. This compound is notable for its reducing properties and is often used in various

, primarily due to its reducing nature. Key reactions include:

  • Reduction Reactions: It can reduce metal salts, such as copper(II) sulfate to cuprous hydride, and silver nitrate to metallic silver.
  • Decomposition: Upon heating, phosphinic acid decomposes into phosphoric acid and phosphine gas.
  • Reactivity with Oxidizing Agents: Phosphinic acid reacts violently with oxidizing agents, producing sulfur dioxide and other products depending on the reactants involved .

Phosphinic acids have shown biological activity, particularly in the context of natural products containing carbon-phosphorus bonds. They are involved in various biochemical pathways and have been recognized for their potential use in medicinal chemistry. For instance, certain phosphonic and phosphinic acids exhibit antibacterial properties and are used in agriculture as herbicides or fungicides .

Several methods exist for synthesizing (2H2)phosphinic acid:

  • From Yellow Phosphorus: Heating yellow phosphorus with sodium hydroxide produces sodium hypophosphite, which can be further acidified to yield phosphinic acid.
  • Electrodialysis: An electrodialysis method separates phosphinic acid from sodium hypophosphite solutions using ion exchange membranes under direct current conditions.

Phosphinic acid finds applications across various fields:

  • Reducing Agent: It is widely used in organic synthesis as a reducing agent.
  • Agriculture: Certain derivatives are utilized as herbicides and fungicides.
  • Medicine: Phosphonic acids are studied for their potential pharmacological effects, including antiviral properties .
  • Industrial Chemistry: Used in the production of flame retardants and stabilizers.

Research has indicated that (2H2)phosphinic acid interacts with various biological molecules, influencing enzymatic activities and metabolic pathways. For example, studies have shown that phosphonic acids can inhibit certain enzymes by mimicking substrates or altering active site interactions. These interactions are crucial for understanding their biological roles and potential therapeutic applications .

(2H2)phosphinic acid is related to several other compounds within the phosphorus-containing compound family. Here are some similar compounds:

Compound NameStructureUnique Features
Phosphoric AcidH3PO4Contains four oxygen atoms; stronger acidity
Phosphonic AcidR-PO3H2Contains a phosphorus-carbon bond; used in agriculture
Hypophosphorous AcidH3PO2Similar structure; often used interchangeably
Phosphate EstersR-O-PO3H2Used in biochemistry; involved in energy transfer

The uniqueness of (2H2)phosphinic acid lies in its specific reducing capabilities and its role as a monobasic acid compared to other phosphorus-containing acids that may possess different functional groups or reactivities .

(2H₂)Phosphinic (²H)acid, systematically named dideuterio(hydroxy)phosphinite, adheres to IUPAC guidelines for isotopically modified compounds. The nomenclature prioritizes isotopic substitution descriptors using bracketed notations preceding the parent compound name. The molecular formula D₂HPO₂ reflects two deuterium atoms replacing protium at specific positions.

Isotopologue designation follows the "isotopically modified substituent first" rule. For this compound, the deuterated hydroxy group (-OD) and deuterated phosphorous-bound hydrogen are prioritized in naming. The IUPAC-preferred name is (2H₂)phosphinic (²H)acid, with isotopic modifications explicitly noted using superscripts and locants. The CAS Registry Number 57583-56-9 confirms its identity as a distinct isotopologue of hypophosphorous acid.

Key nomenclature distinctions include:

FeatureProtiated Form (H₃PO₂)Deuterated Form (D₂HPO₂)
Systematic IUPAC NamePhosphinic acidDideuterio(hydroxy)phosphinite
Isotopic DescriptorNone[²H₂] at P-H positions
CAS Number6303-21-557583-56-9

This labeling differentiates it from isotopomers like CH₂D-PO(OH)₂, where deuterium placement alters molecular symmetry.

Historical Synthesis Milestones in Deuterated Phosphinic Acid Derivatives

The synthesis of deuterated phosphinic acids emerged alongside advances in nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling techniques. Early methods (1970s–1980s) involved proton-deuterium exchange using deuterated solvents like D₂O under acidic conditions. A landmark 1990 protocol by Moondra et al. achieved high isotopic purity (>98% D) via iterative exchange reactions between hypophosphorous acid and D₂O, followed by vacuum distillation.

Industrial-scale production adopted electrophilic deuteration using platinum catalysts in D₂O/H₃PO₂ mixtures, enabling cost-effective synthesis for spectroscopic applications. The development of anhydrous deuteration routes in the 2000s allowed isolation of pure (2H₂)phosphinic (²H)acid by suppressing hydrolysis side reactions.

Relationship to Protiated Hypophosphorous Acid (H₃PO₂)

Structurally, (2H₂)phosphinic (²H)acid retains the monoprotic character and tautomeric equilibrium of H₃PO₂, where the P=O form dominates over P–OH configurations. Deuterium substitution induces measurable changes in:

  • Vibrational spectra: The P–D stretching frequency appears at ~1,720 cm⁻¹ vs. ~2,450 cm⁻¹ for P–H.
  • NMR properties: Deuterium eliminates ¹H signal splitting, simplifying spectral analysis in complex matrices.
  • Thermodynamic stability: Isotopic mass increases activation energy for disproportionation to phosphoric acid and PH₃ by ~12 kJ/mol.

The table below contrasts key properties:

PropertyH₃PO₂D₂HPO₂
Molecular Mass (g/mol)66.0069.01
pKₐ (25°C)1.21.3
Boiling Point (°C)130 (decomp.)132 (decomp.)
Density (g/cm³)1.4931.522

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

57583-56-9

Dates

Modify: 2024-04-14

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